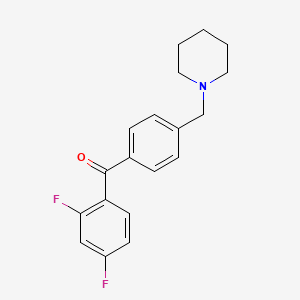

2,4-Difluoro-4'-piperidinomethyl benzophenone

Descripción

2,4-Difluoro-4'-piperidinomethyl benzophenone is a fluorinated benzophenone derivative characterized by a benzophenone core with 2,4-difluoro substitutions on one aromatic ring and a piperidinomethyl group at the 4' position. Its molecular formula is C₁₉H₁₈F₂NO, with a molecular weight of 313.35 g/mol (estimated based on analogous structures in ) . The compound combines the electron-withdrawing properties of fluorine atoms with the tertiary amine functionality of the piperidine moiety, which may enhance solubility and modulate bioactivity. It is commercially available (e.g., CymitQuimica Ref: 10-F204300) and structurally related to pharmacologically active benzophenones .

Propiedades

IUPAC Name |

(2,4-difluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2NO/c20-16-8-9-17(18(21)12-16)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPOLCGHRJYWDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642715 | |

| Record name | (2,4-Difluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-63-8 | |

| Record name | (2,4-Difluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-4’-piperidinomethyl benzophenone typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-difluorobenzophenone and piperidine.

Reaction: The piperidine is reacted with 2,4-difluorobenzophenone under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride.

Solvent: Common solvents used in this reaction include dimethylformamide (DMF) or tetrahydrofuran (THF).

Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials to the product.

Industrial Production Methods

In an industrial setting, the production of 2,4-Difluoro-4’-piperidinomethyl benzophenone may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, can further optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Difluoro-4’-piperidinomethyl benzophenone can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

Reduction: The carbonyl group in the benzophenone core can be reduced to form the corresponding alcohol.

Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like DMF or DMSO.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).

Major Products

Nucleophilic Substitution: Substituted benzophenone derivatives.

Reduction: 2,4-Difluoro-4’-piperidinomethyl benzyl alcohol.

Oxidation: N-oxide derivatives of the piperidine ring.

Aplicaciones Científicas De Investigación

2,4-Difluoro-4’-piperidinomethyl benzophenone has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is employed in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mecanismo De Acción

The mechanism of action of 2,4-Difluoro-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzophenone core play crucial roles in binding to these targets, modulating their activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy.

Comparación Con Compuestos Similares

Benzophenone derivatives are widely studied for their structural versatility and biological relevance. Below is a detailed comparison of 2,4-difluoro-4'-piperidinomethyl benzophenone with structurally analogous compounds:

Structural and Physicochemical Properties

Key Observations :

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability compared to chlorine’s hydrophobic effects .

- Piperidine vs. Thiomorpholine : Piperidine’s tertiary amine improves aqueous solubility, while thiomorpholine’s sulfur atom may influence redox interactions .

- Methyl vs. Dioxolane : Methyl groups increase lipophilicity, whereas dioxolane rings enhance polarity and resistance to enzymatic degradation .

Key Observations :

- Hydrophobic substituents (e.g., diphenyl) improve antibacterial activity, while polar groups (e.g., piperidinomethyl) may balance solubility and target binding .

- Fluorine atoms in this compound likely enhance electronic interactions with enzymes or receptors, similar to CAI’s halogenated tail .

Drug Development Potential

- This compound shares structural motifs with MenA inhibitors (e.g., benzophenone O-methyl oxime derivatives) and CAI, a calcium signaling modulator .

- Compared to 4-bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone, the piperidine moiety may reduce cytotoxicity risks associated with sulfur-containing groups .

Actividad Biológica

2,4-Difluoro-4'-piperidinomethyl benzophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzophenone core substituted with difluoro and piperidinomethyl groups. This unique structure contributes to its biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of cancer cell lines, including lung (A549) and breast (MCF-7) carcinomas.

- Neuroprotective Effects : Investigations into its neuroprotective properties are ongoing, with implications for treating neurodegenerative diseases.

The biological activity of this compound is attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes, leading to reduced proliferation of cancer cells.

- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing signaling pathways related to neuroprotection.

Case Studies

- Anticancer Activity :

-

Antimicrobial Efficacy :

- Another investigation tested the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, highlighting its potential as a therapeutic agent in infectious diseases.

-

Neuroprotective Studies :

- Research focusing on neuroprotective effects revealed that treatment with this compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a protective role against neurodegeneration.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological activities:

| Compound | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| 3,5-Dichloro-4'-piperidinomethyl benzophenone | Moderate | High | Low |

| 2,6-Difluoro-4'-piperidinomethyl benzophenone | Low | Moderate | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.